molecular formula C10H14N2OS B2469250 N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2411286-26-3

N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide

Cat. No.: B2469250
CAS No.: 2411286-26-3
M. Wt: 210.3
InChI Key: VIOAYFSHIGKFMN-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the propyl and propenamide groups. One common method involves the reaction of 2-aminothiazole with an appropriate alkylating agent to introduce the propyl group. This is followed by the reaction with acryloyl chloride to form the propenamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the propenamide group can yield the corresponding amine .

Scientific Research Applications

N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propenamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function . These interactions can affect various biological pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide is unique due to the combination of the thiazole ring with the propenamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-4-9(13)12(3)7-8(2)10-11-5-6-14-10/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOAYFSHIGKFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C=C)C1=NC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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